(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine

asymmetric epoxidation catalyst efficiency Mn vs Fe comparison

(2S,2'S)-(−)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine (abbreviated (S,S)-PDP or (S,S)-BPBP; CAS 959395-07-4) is a C₂-symmetric, enantiopure tetradentate N4-donor ligand built on a chiral 2,2′-bipyrrolidine backbone with two terminal pyridylmethyl arms. It belongs to the PDP (N,N′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine) family of bioinspired aminopyridine ligands that coordinate iron, manganese, and ruthenium to form redox-active, non-heme oxidation catalysts.

Molecular Formula C20H30Cl4N4
Molecular Weight 468.3 g/mol
Cat. No. B12303316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine
Molecular FormulaC20H30Cl4N4
Molecular Weight468.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
InChIInChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H
InChIKeyWTQUEUGYNCZETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,2'S)-(−)-Bis(2-pyridylmethyl)-bipyrrolidine: Structural Identity and Catalyst-Class Positioning


(2S,2'S)-(−)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine (abbreviated (S,S)-PDP or (S,S)-BPBP; CAS 959395-07-4) is a C₂-symmetric, enantiopure tetradentate N4-donor ligand built on a chiral 2,2′-bipyrrolidine backbone with two terminal pyridylmethyl arms [1]. It belongs to the PDP (N,N′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine) family of bioinspired aminopyridine ligands that coordinate iron, manganese, and ruthenium to form redox-active, non-heme oxidation catalysts [2]. This ligand scaffold has emerged as one of the most extensively studied platforms for H₂O₂-driven enantioselective C–H oxidation and C=C epoxidation, with documented turnover numbers (TON) reaching 1000 and enantiomeric excesses up to 93–94 % ee [3][4].

Why (2S,2'S)-(−)-Bis(2-pyridylmethyl)-bipyrrolidine Cannot Be Casually Substituted by In-Class Analogues


Despite sharing a superficial N4-donor architecture with other aminopyridine ligands such as TPA, BPMEN, or even the isomeric meso-BPBP, the (S,S)-PDP scaffold encodes three orthogonal selectivity parameters—chirality, coordination topology, and metal-identity-dependent reactivity—that are inseparable from its specific C₂-symmetric bipyrrolidine backbone and (2S,2'S) stereochemistry [1]. The meso-(R,S) isomer of BPBP acts as a catalytic spectator, contributing ~25 % inactive mass in isomeric mixtures while offering no asymmetric induction [2]. Achiral N4 ligands such as TPA and BPMEN completely lack enantioselective oxidation capability [3]. Even within the PDP family, the choice of metal ion (Fe vs. Mn vs. Ru) changes turnover efficiency by an order of magnitude and alters product enantiomeric excess by as much as 54 percentage points for the same substrate class [4]. Substitution without quantitative verification therefore risks loss of stereochemical outcome, catalytic competence, or both.

(2S,2'S)-(−)-Bis(2-pyridylmethyl)-bipyrrolidine: Quantitative Differentiation Evidence


Mn-PDP Outperforms Fe-PDP by 10-Fold in Epoxidation Turnover Number Under Identical Ligand Architecture

In a direct head-to-head study using the identical (S,S)-PDP ligand scaffold, the manganese(II) complex [((S,S)-pdp)Mnᴵᴵ(OTf)₂] achieved a turnover number (TON) of up to 1000 for olefin epoxidation with H₂O₂/carboxylic acid, compared with a maximum TON of approximately 100 for the iron(II) analogue [((S,S)-pdp)Feᴵᴵ(OTf)₂] under its optimized conditions [1]. The Mn catalyst required only 0.1 mol % loading (vs. 1.0 mol % for Fe) to achieve epoxide yields of 99–100 % within 2.5 h at −30 °C, while delivering higher enantioselectivities for the same substrates (e.g., styrene epoxidation: 54 % ee for Mn vs. 16 % ee for Fe with acetic acid additive; 92 % ee for Mn vs. 39 % ee for Fe with 2-ethylhexanoic acid) [1][2].

asymmetric epoxidation catalyst efficiency Mn vs Fe comparison

Mn-PDP Surpasses Jacobsen's Mn-Salen Benchmark Catalyst in Epoxidation Turnover Efficiency

The Mn-PDP catalyst system has been reported to "substantially surpass the Katsuki-Jacobsen Mn-salen systems in terms of catalyst efficiency" in asymmetric olefin epoxidation [1]. Quantitatively, the homogeneous Jacobsen-type Mn-salen catalyst delivers a TON of up to 46 for limonene epoxidation under optimized conditions, while the heterogeneous variant reaches up to 288 TON [2]. In contrast, the Mn-PDP system achieves TON values of up to 1000 under H₂O₂/carboxylic acid conditions, representing an efficiency gain of approximately 3.5-fold over the best heterogeneous Jacobsen catalyst and 22-fold over the homogeneous counterpart [3]. Additionally, Mn-PDP operates with the environmentally benign terminal oxidant H₂O₂, whereas Jacobsen epoxidations historically rely on stoichiometric NaOCl or mCPBA, generating stoichiometric byproduct waste [4].

asymmetric epoxidation Mn-salen Jacobsen catalyst benchmark

Fe-PDP Delivers >99 % Selectivity for Aromatic Hydroxylation—A Reactivity Domain Inaccessible to Salen and Porphyrin Catalysts

The iron complex [(PDP)Feᴵᴵ(OTf)₂] bearing the (S,S)-PDP ligand catalyzes the selective aromatic hydroxylation of alkylbenzenes with H₂O₂ in the presence of carboxylic acid additives. With 2-ethylhexanoic acid as the optimal additive, the system achieves >99 % selectivity for oxygen incorporation into the aromatic ring, simultaneously delivering the highest substrate conversion among eight carboxylic acids screened [1]. This aromatic hydroxylation reactivity domain is mechanistically distinct from the radical-based pathways characteristic of Fe-TPA and Fe-BPMEN catalysts, which predominantly oxidize aliphatic C–H bonds and show poor aromatic selectivity [2]. Furthermore, Mn-salen and metalloporphyrin catalysts, while effective for alkene epoxidation, are not established as competent catalysts for selective aromatic C–H hydroxylation with H₂O₂, making the Fe-PDP system uniquely capable in this reactivity space [3].

aromatic hydroxylation Fe-PDP site selectivity

Enantiopure (S,S)-PDP Avoids the ~25 % Inactive Meso-Isomer Burden Present in Commercial Isomeric BPBP Mixtures

In isomeric mixtures of Fe(BPBP) complexes prepared from crude DL/meso-2,2′-bipyrrolidine, the catalytically active enantiopure Λ-α-[Fe(OTf)₂(S,S-BPBP)] and Δ-α-[Fe(OTf)₂(R,R-BPBP)] together represent approximately 75 % of the mixture, while the remaining ~25 % consists of the mesomeric Δ/Λ-β-[Fe(OTf)₂(R,S-BPBP)], which "nominally plays a spectator role in both C–H and C=C bond oxidation reactions" [1]. The enantiopure (S,S)-PDP ligand eliminates this ~25 % inactive component, ensuring that 100 % of the ligand mass contributes to catalytic activity. While the isomeric mixture "displays the same catalytic profile as its enantiopure components" for sp³ C–H oxidations [2], the enantiopure ligand provides predictable and reproducible enantioselectivity without interference from the meso-diastereomer, which is critical when the desired product absolute configuration must be reliably controlled in multi-step synthetic sequences [3].

enantiopure ligand meso-isomer catalyst composition

Carboxylic Acid Additive Tuning Provides >50 % Enantioselectivity Modulation—A Distinctive Feature of the PDP Ligand Platform

The enantioselectivity of [((S,S)-pdp)Mᴵᴵ(OTf)₂]-catalyzed epoxidations is exquisitely responsive to the steric bulk of the carboxylic acid additive. For styrene epoxidation with the Mn-PDP catalyst, switching from acetic acid to 2-ethylhexanoic acid increases the enantiomeric excess from 39 % to 92 % ee—a 53 percentage-point gain [1]. With the Fe-PDP catalyst, the same additive switch improves ee from 16 % to 54 % [2]. This pronounced additive sensitivity has been systematically exploited to tune enantioselectivity and is mechanistically linked to the formation of oxometal(V) intermediates of the type [((S,S)-pdp)Mⱽ═O(OC(O)R)]²⁺, where the carboxylate ligand's steric profile directly influences the chiral environment of the active oxidant [3]. In contrast, Jacobsen's Mn-salen catalyst operates via a Mnⱽ-oxo species without an analogous carboxylic acid ligand in the primary coordination sphere, making its enantioselectivity far less tunable by simple additive variation [4].

enantioselectivity modulation carboxylic acid additive steric tuning

EPR-Spectroscopically Characterized Active Species Enable Rational Catalyst Optimization—A Mechanistic Transparency Lacking in Non-PDP N4 Systems

The Fe-PDP and Mn-PDP catalyst systems are among the most mechanistically characterized non-heme oxidation catalysts, with the active perferryl intermediates [(PDP)Feⱽ═O(OC(O)R)]²⁺ and [(PDP)Mnⱽ═O(OC(O)R)]²⁺ directly observed and characterized by low-temperature EPR spectroscopy [1]. For Fe-PDP derivatives, both high-spin (S=3/2) and low-spin (S=1/2) perferryl intermediates have been identified, with the catalyst system exhibiting the high-spin intermediate demonstrating higher enantioselectivity in chalcone epoxidation [2]. Critically, the rate constants for direct reaction of these intermediates with substrates have been measured: k₂ = 0.6 M⁻¹s⁻¹ for reaction with benzene and k₂ > 1 M⁻¹s⁻¹ for reaction with toluene at −80 °C [3]. This level of mechanistic detail—linking spin state, reactivity, and enantioselectivity—is not available for most other chiral N4 ligand families (e.g., Jacobsen's Mn-salen, where the active Mnⱽ-oxo species has proven challenging to characterize spectroscopically under catalytic conditions) [4]. The mechanistic transparency of PDP-based systems directly enables rational, data-driven optimization of reaction conditions rather than empirical screening.

EPR spectroscopy perferryl intermediate mechanism-guided optimization

(2S,2'S)-(−)-Bis(2-pyridylmethyl)-bipyrrolidine: Evidence-Backed Application Scenarios


Preparative-Scale Asymmetric Epoxidation of Unfunctionalized Olefins Using Mn-PDP

For the large-scale synthesis of enantiopure epoxides from unfunctionalized olefins such as styrenes, stilbenes, and cyclic alkenes, the Mn-PDP catalyst system derived from (S,S)-PDP provides the optimal balance of catalyst productivity (TON up to 1000) and enantioselectivity (up to 93 % ee) [1]. The 10-fold TON advantage over the Fe-PDP analogue and the 22-fold advantage over homogeneous Jacobsen's catalyst directly translate to lower catalyst loading requirements and reduced cost per kilogram of epoxide product [2][3]. The use of H₂O₂ as a green terminal oxidant, rather than stoichiometric NaOCl or mCPBA, simplifies downstream purification and reduces environmental compliance burden [4].

Selective Aromatic Hydroxylation of Alkylbenzenes for Pharmaceutical Intermediate Synthesis

When the synthetic target requires direct, selective hydroxylation of an aromatic ring in the presence of oxidizable alkyl side chains, the Fe-PDP system based on (S,S)-PDP offers a unique >99 % selectivity for aromatic oxygen incorporation [1]. This selectivity is not achievable with TPA- or BPMEN-based iron catalysts, which favor aliphatic C–H oxidation, nor with Mn-salen or porphyrin catalysts, which lack established competence in this transformation class. Procurement of enantiopure (S,S)-PDP for this application ensures that 100 % of the ligand mass is catalytically competent, avoiding the ~25 % inactive meso-isomer penalty inherent to isomeric BPBP mixtures [2].

Mechanism-Guided Optimization of Enantioselective Oxidation Processes in Medicinal Chemistry

In medicinal chemistry programs requiring rapid optimization of enantioselective C–H or C=C oxidations on complex drug-like scaffolds, the (S,S)-PDP platform provides a distinct advantage: the carboxylic acid additive can be varied to modulate enantioselectivity over a >50 percentage-point range without synthesizing new ligand derivatives [1]. Combined with the EPR-characterized perferryl intermediates that allow direct correlation of spin state with enantioselectivity [2], this platform enables data-driven process optimization rather than empirical screening. This mechanistic transparency reduces the number of chiral ligands that must be procured and evaluated during development, accelerating the transition from discovery to preclinical candidate scale-up [3].

C–H Oxidation of Unactivated Aliphatic Positions in Complex Natural Products

For late-stage site-selective oxidation of unactivated methylene C–H bonds in complex natural product scaffolds, the Fe(PDP) and Mn(PDP) catalyst systems have demonstrated unique site-selectivity and chemoselectivity profiles [1]. The parent (S,S)-PDP ligand forms the basis of this catalyst family, with the enantiopure ligand being essential when stereochemical control is required. When enantioselectivity is not the primary goal but catalyst robustness and site-selectivity are paramount, the isomeric mix-BPBP may serve as a more cost-effective alternative; however, procurement of enantiopure (S,S)-PDP is recommended when reproducible absolute configuration of oxidized products is critical for downstream biological testing [2].

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